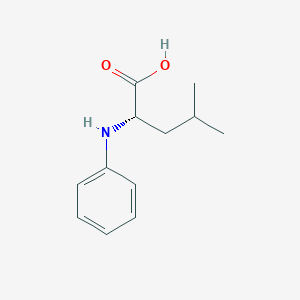
Phenyl-Leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-Leucine can be synthesized through several methods. One common approach involves the reaction of leucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or the use of automated peptide synthesizers. These methods ensure higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl-Leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of nitro or halogenated this compound compounds.
Scientific Research Applications
Phenyl-Leucine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound derivatives are studied for their potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Phenyl-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to altered levels of key metabolites. The phenyl group in this compound also allows it to participate in aromatic interactions, which can influence its binding affinity to target proteins .
Comparison with Similar Compounds
Phenyl-Leucine can be compared with other amino acid derivatives such as:
Phenylalanine: Both compounds contain a phenyl group, but Phenylalanine is a standard amino acid, whereas this compound is a derivative with additional functional properties.
Tyrosine: Similar to this compound, Tyrosine contains an aromatic ring, but it also has a hydroxyl group, making it more reactive in certain biochemical pathways .
This compound stands out due to its unique combination of a branched-chain amino acid and an aromatic phenyl group, providing distinct properties and applications in various scientific fields.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-anilino-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
GUKOKXKMWGOHJJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















